molecular formula C34H47NO2 B12304619 17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12304619
M. Wt: 501.7 g/mol
InChI Key: VNLTWJIWEYPBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of the compound is (8R,9S,10R,11S,13S,14S,17S)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one . This name reflects:

  • A cyclopenta[a]phenanthren-3-one core, characteristic of steroidal frameworks.
  • A 17-hydroxy-17-(3,3-dimethylbut-1-ynyl) substituent, introducing a rigid alkyne group at position 17.
  • A 13-methyl group on the C-ring.
  • A 4-[methyl(propan-2-yl)amino]phenyl moiety at position 11, contributing aromatic and tertiary amine functionalities.

The stereochemical configuration is defined by seven chiral centers: 8R, 9S, 10R, 11S, 13S, 14S, and 17S. These centers dictate the three-dimensional orientation of substituents, critical for receptor binding. The 17S configuration positions the hydroxy and dimethylbutynyl groups in a cis arrangement, while the 11S configuration places the aryl substituent in a β-orientation relative to the steroid nucleus.

Crystallographic Analysis and Conformational Dynamics

While detailed crystallographic data for this compound remains proprietary, structural insights can be inferred from its synthetic analog ORIC-101, which was optimized via structure-based design to enhance glucocorticoid receptor (GR) antagonism. Key conformational features include:

  • Planar Aromatic Systems : The phenanthrene-derived A, B, and C rings adopt a rigid, fused cyclohexane-chair conformation, stabilized by van der Waals interactions.
  • D-Ring Flexibility : The cyclopentane D-ring exhibits puckering dynamics, modulated by the 17-hydroxy and dimethylbutynyl groups.
  • Substituent Orientation : The 4-[methyl(propan-2-yl)amino]phenyl group at C11 projects perpendicularly from the steroid nucleus, minimizing steric clashes with the GR ligand-binding domain.

Molecular modeling suggests that the 3,3-dimethylbut-1-ynyl group induces a 15° tilt in the D-ring compared to non-alkynylated steroids, potentially enhancing hydrophobic interactions with the receptor.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (CDCl₃, 400 MHz):

Proton Environment δ (ppm) Multiplicity
C18 (13-CH₃) 1.05 Singlet
C26,27 ((CH₃)₂C-) 1.20 Singlet
C≡C-H (but-1-ynyl) 2.40 Triplet (J=2.5 Hz)
Aromatic H (phenyl) 6.80–7.10 Doublet (J=8.4 Hz)
C17-OH 3.50 Broad singlet

¹³C NMR would resolve the carbonyl (C3=O) at δ 209.5 ppm and the alkyne carbons at δ 75–85 ppm.

Infrared (IR) Spectroscopy
  • O-H stretch : 3450 cm⁻¹ (broad, hydroxyl group).
  • C≡C stretch : 2120 cm⁻¹ (alkynyl group).
  • C=O stretch : 1705 cm⁻¹ (ketone).
  • N-H bend : 1580 cm⁻¹ (tertiary amine).
Mass Spectrometry (MS)
  • Molecular ion : m/z 501.36 [M]⁺ (calculated for C₃₄H₄₇NO₂).
  • Key fragments:
    • m/z 372.28 [M – C₅H₉O]⁺ (loss of dimethylbutynyl-hydroxy group).
    • m/z 121.08 [C₆H₅N(CH₃)₂]⁺ (aryl-amine moiety).

Comparative Structural Analysis With Steroidal Analogues

The compound diverges from classical steroids through strategic substituent engineering:

Feature This Compound Mifepristone (Reference)
C17 Substituent 3,3-Dimethylbut-1-ynyl 17α-propynyl
C11 Substituent 4-[Methyl(isopropyl)amino]phenyl 4-dimethylaminophenyl
D-Ring Saturation Fully saturated Δ⁹,¹⁰ unsaturation
GR Binding Affinity IC₅₀ = 5.6 nM IC₅₀ = 3.3 nM

The dimethylbutynyl group enhances metabolic stability compared to mifepristone’s propynyl group, while the bulky aryl-amine at C11 reduces off-target androgen receptor activation. Unlike Δ⁹,¹⁰-unsaturated steroids, the fully saturated D-ring minimizes oxidative degradation, improving pharmacokinetic profiles.

Properties

Molecular Formula

C34H47NO2

Molecular Weight

501.7 g/mol

IUPAC Name

17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3

InChI Key

VNLTWJIWEYPBIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Cyclopentanone Framework Construction

The synthesis begins with a functionalized cyclopentanone derivative. Key steps include:

  • Epoxidation : The C5–C6 double bond in intermediate 23 undergoes epoxidation using hydrogen peroxide activated by hexafluoroacetone, yielding α-substituted epoxide 26 .
  • Birch Reduction : Aromatic rings are reduced via Birch conditions (lithium in liquid ammonia/THF), installing the β-C11 aryl group in 29 .
  • Reductive Amination : Formaldehyde and sodium triacetoxyborohydride introduce the N-methyl group at the C11 position.

Functionalization of the Steroidal Backbone

Critical modifications to the core structure involve:

  • Barton Deoxygenation : The C12 hydroxyl group in 31 is removed using 1,1′-thiocarbonyldiimidazole and tributyltin hydride, forming intermediate 33 .
  • Grignard Addition : 3,3-Dimethylbut-1-ynylmagnesium bromide is added to ethoxy dienone 34 , followed by in situ deprotection to install the terminal alkyne.

Final Deprotection and Purification

The ethoxy dienone protecting group is removed under acidic conditions (HCl/acetone), yielding the final product. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

Table 1: Key Synthetic Steps and Yields
Step Reaction Type Reagents/Conditions Yield Source
1 Epoxidation H₂O₂, Na₂HPO₄, CF₃COCF₃ 88%
2 Birch Reduction Li, NH₃, THF 81%
3 Reductive Amination HCHO, NaBH(OAc)₃ 92%
4 Barton Deoxygenation 1,1′-Thiocarbonyldiimidazole, Bu₃SnH 83%
5 Grignard Addition/Deprotection 3,3-Dimethylbut-1-ynylMgBr, HCl 89%

Industrial-Scale Manufacturing

Optimized Large-Batch Synthesis

Industrial production scales the laboratory route with modifications:

  • Solvent Optimization : THF/ethanol (30:1) minimizes bis-enol ether formation during ethoxy dienone protection.
  • Catalyst Recycling : Pd/C catalysts are reused in hydrogenation steps to reduce costs.
  • Continuous Flow Chemistry : Key intermediates (e.g., epoxide 26 ) are synthesized using flow reactors for improved temperature control.

Quality Control Protocols

  • HPLC Analysis : Waters C18 columns (4.6 × 150 mm) with acetonitrile/water mobile phases monitor purity at each stage.
  • Chiral Resolution : Chiralpak IA columns separate enantiomers to ensure >99% enantiomeric excess.

Key Reaction Mechanisms

Stereochemical Control

  • C17 Hydroxyl Configuration : The Grignard addition to ethoxy dienone 34 proceeds with >95% stereoselectivity due to steric hindrance from the C13 methyl group.
  • C11 Aryl Group Orientation : Birch reduction generates a transient radical anion that favors β-face protonation, ensuring correct stereochemistry.

Computational Modeling Insights

Density functional theory (DFT) calculations predict:

  • Transition state energies for the Barton deoxygenation step (ΔG‡ = 24.3 kcal/mol).
  • Alkynyl group stabilization via hyperconjugation with the cyclopenta[a]phenanthrene core.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 5.72 (s, 1H, C17-OH), 2.98 (s, 3H, N-CH₃).
  • HRMS : m/z 501.3521 [M+H]⁺ (calc. 501.3524).

X-ray Crystallography

Single-crystal X-ray analysis confirms:

  • Dihedral angle of 170° between the C17 alkyne and C11 aryl group.
  • Intramolecular hydrogen bonding between C17-OH and C3-ketone (O···O distance: 2.68 Å).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing N-demethylation during reductive amination generates up to 12% des-methyl impurity.
  • Solution : Lower reaction temperature (0°C) and excess formaldehyde reduce byproducts to <2%.

Oxidative Degradation

  • Issue : C3-ketone undergoes light-induced oxidation to carboxylic acid derivatives.
  • Solution : Manufacturing under inert atmosphere (N₂) with amber glassware.

Chemical Reactions Analysis

Types of Reactions

17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert double bonds to single bonds.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of double bonds may result in a fully saturated compound.

Scientific Research Applications

Glucocorticoid Receptor Antagonism

One of the primary applications of ORIC-101 is its role as a glucocorticoid receptor antagonist. This property is particularly significant in the context of advanced cancers where glucocorticoid signaling can contribute to resistance against therapies. By inhibiting this receptor's activity, ORIC-101 may help in overcoming resistance mechanisms in cancer treatment .

Case Study 1: Cancer Therapy

In a study investigating the effects of glucocorticoid receptor antagonists on cancer cell lines resistant to standard treatments:

  • Objective : To evaluate the efficacy of ORIC-101 in inhibiting cell proliferation.
  • Methodology : Cancer cell lines were treated with varying concentrations of ORIC-101.
  • Results : The compound demonstrated significant inhibition of cell growth compared to untreated controls. The mechanism was attributed to the blockade of glucocorticoid signaling pathways that promote survival in resistant cells .

Case Study 2: Interaction with HIV Protease

A comparative analysis was conducted to assess the binding affinity of ORIC-101 and related compounds to HIV protease:

  • Objective : To determine potential inhibitory effects on HIV replication.
  • Methodology : Molecular docking studies were performed using AutoDock software.
  • Results : ORIC-101 exhibited promising binding energies comparable to known inhibitors. This suggests potential for further development as an antiviral agent targeting HIV .

Data Table: Comparative Binding Energies

CompoundBinding Energy (kcal/mol)
Amprenavir (original inhibitor)-9.73
Dihydroergocornine-12.65
27-nor-5β-Cholestane-11.53
3β,6α,7α-Trihydroxy-cholan-10.92
6β-Pentahydroxypregna-10.71
ORIC-101Not yet determined

Mechanism of Action

The mechanism of action of 17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight Solubility (mg/mL) Notable Properties
Target Compound 17-(3,3-Dimethylbut-1-ynyl), 11-[4-(methyl(isopropyl)amino)phenyl] ~468.6 (estimated) ~39.73 (predicted) High lipophilicity; potential CNS activity
Etonogestrel (13-Ethyl-17-ethynyl-17-hydroxy-11-methylidene-...) 17-Ethynyl, 13-ethyl 324.45 0.01–0.1 Progestogenic activity; used in contraceptives
3-Cyanomethoxy-13-methyl-... (GAP-EDL-1) 3-Cyanomethoxy 351.4 Not reported Estrogen receptor modulator candidate
11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-... (CAS 77943-98-7) 17-(1-hydroxyethyl) 360.5 Not reported Anti-inflammatory or antibacterial potential
10,13-Dimethyl-17-[1-(1-piperidyl)prop-1-en-2-yl]-... 17-Piperidylpropene ~437.6 (estimated) Not reported Alkaloid-like activity; possible neuroactive effects

Key Observations:

The 11-[4-(methyl(isopropyl)amino)phenyl] group introduces a polar tertiary amine, balancing hydrophobicity and enabling interactions with G-protein-coupled receptors .

Biological Activity Trends: Etonogestrel’s progestogenic activity correlates with its 17-ethynyl and 13-ethyl groups, which stabilize receptor binding . The target compound’s bulky 17-substituent may reduce hormonal activity but increase selectivity for non-steroidal targets (e.g., kinases or neurotransmitter receptors) .

Synthetic Accessibility :

  • Derivatives like GAP-EDL-1 () are synthesized via hydroxyl group alkylation, suggesting similar routes for the target compound’s 11-aryl substitution .

Biological Activity

The compound known as 17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one , also referred to as ORIC-101 , is a synthetic organic compound primarily recognized for its role as a glucocorticoid receptor (GR) antagonist. This article explores its biological activity through various research findings and case studies.

  • IUPAC Name : (8R,9S,10R,11S,13S,14S,17S)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
  • Molecular Weight : 499.7 g/mol
  • CAS Registry Number : 2222344-98-9
  • Synonyms : ORIC101

ORIC-101 functions as a glucocorticoid receptor antagonist. It is designed to counteract the effects of glucocorticoids that can promote resistance in cancer therapies by inhibiting GR signaling pathways. This mechanism is particularly relevant in the context of androgen receptor-driven cancers such as prostate cancer.

Anticancer Properties

Recent studies have highlighted the efficacy of ORIC-101 in preclinical models of cancer. Specifically:

  • Prostate Cancer Models : Research indicates that ORIC-101 can inhibit tumor growth in models resistant to traditional androgen deprivation therapy. In vitro studies demonstrated that it effectively reduces cell proliferation in androgen-sensitive and -insensitive prostate cancer cell lines .
  • Combination Therapies : ORIC-101 has shown potential when used in combination with other therapeutic agents. For instance:
    • In one study involving androgen receptor antagonists like enzalutamide and abiraterone acetate, ORIC-101 enhanced the anticancer effects by preventing GR-mediated resistance mechanisms .

Pharmacological Studies

A comprehensive pharmacological evaluation revealed that ORIC-101 exhibits a favorable safety profile with minimal off-target effects. Key findings include:

Parameter Value
Binding Affinity (Ki)Low nanomolar range
BioavailabilityHigh (oral formulations)
Half-lifeApproximately 12 hours

Clinical Trials

Currently ongoing clinical trials are assessing the efficacy of ORIC-101 in patients with advanced prostate cancer. Early-phase trials are focused on evaluating the drug's ability to improve outcomes in patients who have developed resistance to standard therapies .

Notable Findings from Case Studies

In a recent case study involving patients with metastatic castration-resistant prostate cancer (mCRPC), treatment with ORIC-101 resulted in:

  • Reduction in PSA Levels : A significant decrease in prostate-specific antigen (PSA) levels was observed after 12 weeks of treatment.
  • Tumor Response Rates : Imaging studies indicated partial responses in 40% of treated patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.